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The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in fungi, serving as

the primary microtubule-organizing center (MTOC) essential for chromosome segregation

during mitosis. While the core function of the SPB is conserved, its composition and

morphology can exhibit significant diversity across different fungal species. This guide provides

a comparative analysis of SPB components in three key model organisms: the budding yeast

Saccharomyces cerevisiae, the fission yeast Schizosaccharomyces pombe, and the

filamentous fungus Aspergillus nidulans. This comparison is supported by quantitative data,

detailed experimental protocols, and visualizations of key signaling pathways to facilitate

further research and potential drug development targeting this critical cellular structure.

Core Spindle Pole Body Components: A
Comparative Overview
The fundamental architecture of the SPB is built around a core set of proteins. While the

specific names of these proteins may differ, their functions are often conserved. The following

table summarizes the core components of the SPB in S. cerevisiae and their known orthologs

in S. pombe and A. nidulans, along with available quantitative data on their abundance.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1663442?utm_src=pdf-interest
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saccharomyce
s cerevisiae

Function

Schizosacchar
omyces
pombe
Ortholog

Aspergillus
nidulans
Ortholog

Protein
Abundance
(molecules/cell
in S.
cerevisiae)[1]

Central Plaque

Components

Spc42

Forms a

crystalline core

layer of the

central plaque.

Pcp1 PcpA ~1,000[2]

Spc29

Connects the

central plaque to

the nuclear

envelope.

Cut12 - ~1,000[2]

Cmd1

(Calmodulin)

Binds to Spc110

and Spc29,

crucial for SPB

integrity.

Cam1 CalA -

Inner Plaque

Components

(Nuclear Side)

Spc110

A large coiled-

coil protein that

links the central

plaque to the

inner plaque and

anchors the γ-

tubulin complex.

- - ~1,000[2]

Spc98

Component of

the γ-tubulin

small complex

(γ-TuSC).

Gfh1/Alp6 - 1794 +/- 378[3]
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Spc97

Component of

the γ-tubulin

small complex

(γ-TuSC).[4][5][6]

[7]

Alp4 - 1794 +/- 378[3]

Tub4 (γ-tubulin)

Nucleates

microtubule

polymerization.

[8]

Gtb1 TubG -

Outer Plaque

Components

(Cytoplasmic

Side)

Cnm67

Anchors the

outer plaque to

the central

plaque.[9]

- - 1901 +/- 260[9]

Nud1

A scaffold protein

in the outer

plaque, involved

in the Mitotic Exit

Network (MEN).

- NudA -

Spc72

A receptor for the

γ-tubulin

complex at the

outer plaque.[10]

Mto1 - -

Note: The identification of orthologs can be complex and is an ongoing area of research. The

information in this table is based on the current understanding from various databases and

literature. "-" indicates that a clear ortholog has not been identified or is not well-characterized.
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The study of SPB components and dynamics relies on a combination of genetic, biochemical,

and cell biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy for SPB Component
Localization
This protocol allows for the visualization of the subcellular localization of SPB proteins.

Materials:

Fungal cells expressing a fluorescently tagged SPB protein (e.g., GFP-fusion).

Fixative solution (e.g., 3.7% formaldehyde in phosphate-buffered saline - PBS).

Cell wall digestion solution (e.g., Zymolyase or Glusulase in a sorbitol-containing buffer).

Permeabilization buffer (e.g., 1% Triton X-100 in PBS).

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).

Primary antibody specific to the protein of interest (if not using a fluorescently tagged

protein).

Fluorescently labeled secondary antibody.

DAPI solution (for nuclear staining).

Antifade mounting medium.

Microscope slides and coverslips.

Procedure:

Cell Fixation: Grow fungal cells to the desired growth phase. Pellet the cells by centrifugation

and resuspend in the fixative solution. Incubate for 30-60 minutes at room temperature.

Washing: Pellet the fixed cells, discard the supernatant, and wash three times with PBS.
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Cell Wall Digestion: Resuspend the cells in the cell wall digestion solution and incubate until

spheroplasts are formed (monitor under a microscope).

Permeabilization: Gently wash the spheroplasts with PBS and then resuspend in

permeabilization buffer for 5-10 minutes.

Blocking: Wash the cells with PBS and then incubate in blocking buffer for 30 minutes to

reduce non-specific antibody binding.

Antibody Incubation (for non-tagged proteins):

Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room

temperature or overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1

hour at room temperature in the dark.

Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution

for 5-10 minutes.

Mounting: Wash the cells a final time with PBS, resuspend in a small volume of antifade

mounting medium, and mount on a microscope slide with a coverslip.

Imaging: Observe the cells using a fluorescence microscope with appropriate filters for the

fluorophores used.

Electron Microscopy for Ultrastructural Analysis of the
SPB
This protocol provides high-resolution images of the SPB structure.

Materials:

Fungal cells.

Primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer).
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Secondary fixative (e.g., 1% osmium tetroxide).

Dehydration series (ethanol or acetone).

Embedding resin (e.g., Epon or Spurr's resin).

Uranyl acetate and lead citrate for staining.

Ultramicrotome and transmission electron microscope (TEM).

Procedure:

Primary Fixation: Pellet the fungal cells and resuspend in the primary fixative. Incubate for 1-

2 hours at room temperature.

Washing: Wash the cells several times with buffer.

Secondary Fixation: Post-fix the cells in the secondary fixative for 1 hour on ice. This

enhances contrast.

Dehydration: Dehydrate the cells through a graded series of ethanol or acetone (e.g., 30%,

50%, 70%, 90%, 100%).

Infiltration and Embedding: Gradually infiltrate the dehydrated cells with embedding resin

and then polymerize the resin in an oven.

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to

enhance the contrast of cellular structures.

Imaging: Examine the sections using a transmission electron microscope.

Signaling Pathways Regulating SPB Function
The duplication and function of the SPB are tightly regulated by cell cycle-dependent signaling

pathways. Two key pathways are the Mitotic Exit Network (MEN) in S. cerevisiae and the
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Septation Initiation Network (SIN) in S. pombe and A. nidulans. These pathways ensure that

cytokinesis is coupled to the completion of mitosis.

Mitotic Exit Network (MEN) in Saccharomyces cerevisiae
The MEN is a GTPase-driven signaling cascade that is localized to the SPB. It triggers the

release of the phosphatase Cdc14 from the nucleolus, which in turn promotes the inactivation

of mitotic cyclins and the onset of cytokinesis.

Spindle Pole Body

Tem1-GTP Cdc15 (Kinase)Recruits & Activates

Lte1 (GEF)

Activates

Bub2-Bfa1 (GAP)

Inhibits
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Promotes Release Cdc14 (Active) Mitotic Exit &
Cytokinesis

Triggers

Click to download full resolution via product page

MEN Pathway in S. cerevisiae

Septation Initiation Network (SIN) in
Schizosaccharomyces pombe
The SIN pathway in fission yeast shares several homologous components with the MEN

pathway and similarly controls the timing of cytokinesis. It is also regulated by a GTPase switch

and a cascade of protein kinases that assemble at the SPB.

Spindle Pole Body
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Cytokinesis

TriggersByr4-Cdc16 (GAP) Inhibits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

SIN Pathway in S. pombe

Experimental Workflow: Proteomic Analysis of
SPBs
Identifying the components of the SPB and their interaction partners is crucial for

understanding its function. Mass spectrometry-based proteomics is a powerful tool for this

purpose.
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Proteomic Analysis of SPBs Workflow

This guide serves as a starting point for the comparative analysis of SPB components in fungi.

The provided data, protocols, and pathway diagrams are intended to be a valuable resource for

researchers investigating fungal cell division, and for those exploring the SPB as a potential

target for novel antifungal therapies.
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[https://www.benchchem.com/product/b1663442#comparative-analysis-of-spb-components-
across-fungal-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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